molecular formula C9H14F3N B1434909 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane CAS No. 1803582-16-2

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane

Cat. No.: B1434909
CAS No.: 1803582-16-2
M. Wt: 193.21 g/mol
InChI Key: DBAQCURGWZIETB-UHFFFAOYSA-N
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Description

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane is a chemical compound characterized by the presence of a trifluoromethyl group attached to a spirocyclic structure. This compound belongs to the class of organofluorine compounds, which are known for their unique properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane typically involves multiple steps, starting with the construction of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common approach is the cyclization of a suitable precursor, such as a linear chain containing the necessary functional groups, to form the spirocyclic structure. Subsequent trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in the design of new chemical entities.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its fluorinated structure allows for the incorporation of fluorescent tags, enabling visualization and tracking of biological processes.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of drug molecules, making it a useful component in drug design.

Industry: In the materials industry, this compound can be used in the production of advanced materials with improved properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane exerts its effects depends on its specific application. In pharmaceuticals, the trifluoromethyl group can interact with biological targets, such as enzymes or receptors, to modulate their activity. The exact molecular targets and pathways involved would vary based on the specific biological system and the intended therapeutic effect.

Comparison with Similar Compounds

  • 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane is structurally similar to other trifluoromethylated spirocyclic compounds, such as 9-(Trifluoromethyl)-6-azaspiro[4.5]decane and 9-(Trifluoromethyl)-6-azaspiro[5.5]undecane.

Uniqueness: What sets this compound apart from its counterparts is its specific ring size and the presence of the trifluoromethyl group at the 9-position. This unique combination of structural features can lead to distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

9-(trifluoromethyl)-6-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N/c10-9(11,12)7-2-5-13-6-8(7)3-1-4-8/h7,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAQCURGWZIETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCC2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(Trifluoromethyl)-6-azaspiro[3.5]nonane
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Reactant of Route 6
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